molecular formula C6H6O5S.H3N<br>C6H9NO5S B15187225 Benzenesulfonic acid, 2,4-dihydroxy-, monoammonium salt CAS No. 55605-65-7

Benzenesulfonic acid, 2,4-dihydroxy-, monoammonium salt

Cat. No.: B15187225
CAS No.: 55605-65-7
M. Wt: 207.21 g/mol
InChI Key: JOILQYURMOSQTJ-UHFFFAOYSA-N
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Description

Properties

CAS No.

55605-65-7

Molecular Formula

C6H6O5S.H3N
C6H9NO5S

Molecular Weight

207.21 g/mol

IUPAC Name

azanium;2,4-dihydroxybenzenesulfonate

InChI

InChI=1S/C6H6O5S.H3N/c7-4-1-2-6(5(8)3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11);1H3

InChI Key

JOILQYURMOSQTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)S(=O)(=O)[O-].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 2,4-dihydroxy-, monoammonium salt typically involves the sulfonation of 2,4-dihydroxybenzene (resorcinol) with sulfuric acid, followed by neutralization with ammonium hydroxide. The reaction conditions generally include:

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,4-dihydroxy-, monoammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzenesulfonic acid, 2,4-dihydroxy-, monoammonium salt has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2,4-dihydroxy-, monoammonium salt involves its ability to act as a strong acid and participate in various chemical reactions. The sulfonic acid group is highly reactive and can form strong bonds with other molecules, facilitating the formation of sulfonamides, sulfonyl chlorides, and esters. The hydroxyl groups also contribute to its reactivity, allowing it to undergo oxidation and reduction reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzenesulfonic Acid Derivatives with Different Substituents

a) 2-Sulfo-Benzoic Acid Monoammonium Salt (CAS 6939-89-5)
  • Structure : Carboxylic acid (-COOH) at position 2, sulfonic acid (-SO₃H) at position 1, and ammonium counterion.
  • Key Differences: Functional Groups: Carboxylic acid replaces hydroxyl groups, reducing hydrogen-bonding capacity. Acidity: Carboxylic acid (pKa ~2.5) is less acidic than sulfonic acid but more acidic than phenolic -OH. Applications: Likely used in buffer systems or organic synthesis intermediates .
b) 2,4-Dimethylbenzenesulfonic Acid (CAS 88-61-9)
  • Structure : Methyl (-CH₃) groups at positions 2 and 4, sulfonic acid at position 1.
  • Key Differences :
    • Hydrophobicity : Methyl groups increase lipophilicity, reducing water solubility.
    • Reactivity : Electron-donating methyl groups deactivate the benzene ring, affecting electrophilic substitution.
    • Applications : Surfactant precursor or corrosion inhibitor .
c) Sodium 2,4-Diaminobenzenesulfonate (CAS 3177-22-8)
  • Structure: Amino (-NH₂) groups at positions 2 and 4, sulfonic acid at position 1, sodium counterion.
  • Key Differences: Basicity: Amino groups (pKa ~4.5) introduce basicity, contrasting with the hydroxyl groups in the target compound. Synthesis: Prepared via iron powder reduction of nitro precursors, differing from the target’s likely sulfonation-neutralization route. Applications: Dye intermediate or analytical reagent .

Nitro-Substituted Benzenesulfonic Acid Salts

2,4-Dimethyl-5-Nitrobenzenesulfonic Acid Sodium Salt (CAS 69383-56-8)
  • Structure: Methyl groups at positions 2 and 4, nitro (-NO₂) at position 5, sodium counterion.
  • Key Differences :
    • Electron Effects : Nitro groups are strongly electron-withdrawing, enhancing sulfonic acid acidity (pKa < -1).
    • Stability : Nitro groups may increase thermal stability but reduce biodegradability.
    • Applications : Explosives precursor or specialty chemical intermediate .

Ammonium Salts with Alkyl Chains

Benzenesulfonic Acid, Hydroxydinonyl-, Branched, Monoammonium Salt (CAS 223777-68-2)
  • Structure: Branched dinonyl (-C₉H₁₉) chains, hydroxyl group, and ammonium counterion.
  • Key Differences :
    • Hydrophobicity : Long alkyl chains dominate, making the compound surfactant-like with low water solubility.
    • Applications : Likely used in detergents or emulsifiers .

Comparative Analysis of Key Properties

Property Target Compound 2-Sulfo-Benzoic Acid Salt 2,4-Dimethylbenzenesulfonic Acid Nitro-Derivative (CAS 69383-56-8)
Solubility in Water High (polar groups) Moderate (carboxylic acid) Low (methyl groups) Low (nitro groups)
Acidity (Sulfonic Group) pKa ~ -1 pKa ~ -1 pKa ~ -1 pKa < -1 (enhanced by nitro)
Synthesis Method Sulfonation + NH₄⁺ neutralization Sulfonation + neutralization Sulfonation of xylene Nitration + sulfonation
Applications Pharmaceuticals, chelators Buffers, intermediates Surfactants, corrosion inhibitors Explosives, intermediates

Regulatory and Commercial Considerations

  • Market Trends : Sodium salts (e.g., benzenesulfonic acid sodium salt) dominate commercial markets (), but ammonium salts may find niche roles in pH-sensitive formulations .

Q & A

Basic: What are the established synthetic routes for Benzenesulfonic acid, 2,4-dihydroxy-, monoammonium salt?

Methodological Answer:
The synthesis typically involves sulfonation of phenol derivatives followed by neutralization with ammonium hydroxide. For example:

Sulfonation : Reacting resorcinol (1,3-dihydroxybenzene) with concentrated sulfuric acid under controlled temperature (60–80°C) to introduce sulfonic acid groups at the 2- and 4-positions .

Neutralization : Adding ammonium hydroxide (NH₄OH) to the sulfonated intermediate to form the monoammonium salt. Excess ammonia must be avoided to prevent diammonium salt formation.

Purification : Crystallization or column chromatography to isolate the product, with purity confirmed via melting point analysis (e.g., mp ~250–300°C, inferred from sodium salt analogs) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Mass Spectrometry (MS) : Compare fragmentation patterns with NIST reference spectra (e.g., AIST/NIMS Database MS-NW-1183) to confirm molecular weight and structural motifs .
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and sulfonic acid groups (δ 130–140 ppm for 13C^{13}C) .
  • Infrared (IR) Spectroscopy : Identify hydroxyl (-OH, ~3400 cm1^{-1}) and sulfonate (-SO3_3^-, ~1200 cm1^{-1}) functional groups .

Basic: What are its primary research applications in academia?

Methodological Answer:

  • Dye Chemistry : As a precursor for azo dyes due to its sulfonic acid groups, enabling water solubility and chromophore stabilization .
  • Biological Staining : Functionalization for visualizing cellular structures (e.g., protein binding via sulfonate-amine interactions) .
  • Free Radical Studies : Analogous sodium salts act as spin traps in electron paramagnetic resonance (EPR) spectroscopy for detecting reactive oxygen species .

Advanced: How can researchers resolve discrepancies in spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation : Use orthogonal methods (e.g., combine NMR, MS, and IR data) to confirm assignments. For example, discrepancies in 1H^1H-NMR aromatic splitting can be resolved via 1H^1H-13C^{13}C HSQC experiments .
  • Reference Standards : Compare with authenticated databases like NIST Chemistry WebBook, which provides peer-reviewed spectra and notes on data reliability .
  • Isotopic Labeling : Introduce 15N^{15}N-ammonium to track salt formation and validate stoichiometry via isotopic mass shifts in MS .

Advanced: What experimental factors influence the compound’s stability in aqueous solutions?

Methodological Answer:

  • pH Sensitivity : Maintain pH 7.0–10.5 to prevent hydrolysis of the sulfonate group. Use buffered solutions (e.g., ammonium acetate) for biological assays .
  • Temperature Control : Store at ≤4°C to avoid thermal decomposition (analogous sodium salts degrade above 100°C) .
  • Light Exposure : Shield from UV light to prevent photolytic cleavage of hydroxyl groups, monitored via UV-Vis spectroscopy (λmax_{\text{max}} ~270 nm) .

Advanced: How does this compound interact with biological systems, and what are the implications for toxicity studies?

Methodological Answer:

  • Radical Scavenging : In vitro assays (e.g., DPPH or ABTS) quantify its ability to neutralize free radicals, with IC50_{50} values compared to controls like Trolox .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to assess viability. Sulfonate groups may reduce membrane permeability, requiring dose optimization .
  • Metabolic Pathways : Radiolabel (14C^{14}C) the benzene ring to track metabolic byproducts in hepatocyte models, identifying potential nephrotoxic metabolites .

Advanced: What are the challenges in synthesizing high-purity batches for pharmacological studies?

Methodological Answer:

  • Byproduct Formation : Monitor for diammonium salt contamination via ion chromatography (IC) and adjust NH4_4OH stoichiometry .
  • Metal Impurities : Use inductively coupled plasma mass spectrometry (ICP-MS) to detect heavy metals (e.g., Pb ≤20 mg/kg) introduced during sulfonation .
  • Scale-Up Issues : Optimize reaction kinetics (e.g., flow chemistry) to maintain yield and purity at larger scales (>100 g) .

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